8-ETHOXY-4-(2-FLUOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
8-Ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound with a molecular formula of C20H19FN2O3 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions might involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized quinoline derivatives .
Scientific Research Applications
8-Ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)quinoline: Another quinoline derivative with similar structural features.
8-Ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: A closely related compound with slight variations in its structure.
Uniqueness
8-Ethoxy-4-(2-fluorophenyl)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy, fluorophenyl, and nitro groups in the quinoline framework makes it a versatile compound for various applications .
Properties
IUPAC Name |
8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-26-12-10-16-13-7-5-8-14(13)19(15-6-3-4-9-17(15)21)22-20(16)18(11-12)23(24)25/h3-7,9-11,13-14,19,22H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBETYWCBBXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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